N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylcyclopropanesulfonamide
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Overview
Description
N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylcyclopropanesulfonamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylcyclopropanesulfonamide involves several key steps. One common synthetic route includes the radical bromination of the methyl group of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The resulting brominated intermediate is then converted into the corresponding phosphonate using triethyl phosphite at elevated temperatures . Subsequent reactions with appropriate aldehydes and desilylation steps yield the final product .
Chemical Reactions Analysis
N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylcyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylcyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of cancer cells by inducing apoptosis through the activation of caspase enzymes . It also exhibits antibacterial activity by disrupting bacterial cell membranes and inhibiting essential bacterial enzymes .
Comparison with Similar Compounds
N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylcyclopropanesulfonamide can be compared with other benzofuran derivatives, such as:
2-arylbenzofurans: These compounds are known for their anti-inflammatory and anti-cancer properties.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanones: These derivatives exhibit significant anticancer activity against ovarian cancer cell lines.
Benzofuran-3-carboxamides: These compounds have shown potential as antiviral agents, particularly against hepatitis C virus.
Properties
IUPAC Name |
N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylcyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-3-14-13(12-6-4-5-7-15(12)19-14)10-16(2)20(17,18)11-8-9-11/h4-7,11H,3,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWDPAYUVKWQQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)CN(C)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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